molecular formula C14H19BrN2O B1444397 (4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone CAS No. 1092563-51-3

(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone

Cat. No.: B1444397
CAS No.: 1092563-51-3
M. Wt: 311.22 g/mol
InChI Key: MGMIHUVKOQWPEN-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone is an organic compound that features a brominated phenyl group and an ethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Formation of the Piperazine Derivative: The brominated intermediate is then reacted with 4-ethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent piperazine derivatization. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific desired properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Shares the brominated phenyl group but lacks the piperazine ring.

    4-Bromo-2-methylacetophenone: Similar structure but with an acetophenone group instead of the piperazine ring.

Uniqueness

(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone is unique due to the presence of both the brominated phenyl group and the ethyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-3-16-6-8-17(9-7-16)14(18)13-5-4-12(15)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMIHUVKOQWPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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